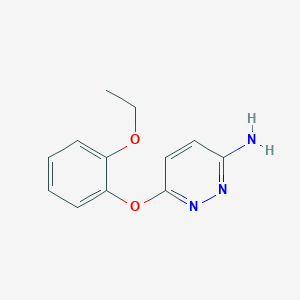

6-(2-Ethoxyphenoxy)pyridazin-3-amine

Description

6-(2-Ethoxyphenoxy)pyridazin-3-amine is a pyridazine derivative characterized by a 2-ethoxyphenoxy substituent at the 6-position and an amine group at the 3-position of the pyridazine ring. Pyridazine derivatives are widely explored in medicinal and agricultural chemistry due to their versatile bioactivity, often modulated by substituent variations [1][4][7].

Synthesis: Analogous compounds, such as 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine, are synthesized via nucleophilic substitution reactions using 3,6-dichloropyridazine and substituted anilines under reflux conditions in polar solvents like butanol [4][15]. For this compound, a similar approach may involve replacing the chlorine atom in 3,6-dichloropyridazine with 2-ethoxyphenoxy groups through aromatic substitution.

Structural Characterization: Single-crystal X-ray diffraction (e.g., R factor = 0.039 for 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine [15]) confirms precise molecular geometries, which are critical for understanding structure-activity relationships.

Properties

IUPAC Name |

6-(2-ethoxyphenoxy)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-16-9-5-3-4-6-10(9)17-12-8-7-11(13)14-15-12/h3-8H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBMBUAQFFFCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Ethoxyphenol

The ethoxyphenoxy group is commonly derived from 2-ethoxyphenol. A patented method (WO2009128088A2) outlines its reaction with 1,2-dihaloethanes under basic conditions:

Reaction Scheme:

2-Ethoxyphenol + 1,2-dichloroethane → 1-Chloro-2-(2-ethoxyphenoxy)ethane

Conditions:

-

Base: KOH or NaOH (1.2–1.5 equiv)

-

Solvent: Water or solvent-free

-

Temperature: 80–120°C

-

Yield: 85–92%

This step benefits from phase-transfer catalysts like tetrabutylammonium bromide, which enhance reaction rates by 30–40%.

Amine Functionalization

The chloro intermediate undergoes amination via Gabriel synthesis:

Procedure:

-

React 1-chloro-2-(2-ethoxyphenoxy)ethane with potassium phthalimide (1.1 equiv) at 180–190°C.

-

Hydrolyze the phthalimide-protected amine using KOH (2.5 equiv) in aqueous methanol.

Key Data:

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 180–190 | 3 | 78 |

| 2 | 70–80 | 2 | 89 |

This method produces 2-(2-ethoxyphenoxy)ethylamine with >98% purity, critical for downstream coupling.

Pyridazine Ring Functionalization

Amination at the 3-Position

The pyridazin-3-amine core is synthesized via direct amination of 6-chloropyridazine. ACS Omega (2019) reports a two-step protocol:

-

Chlorination:

Pyridazine treated with POCl₃ at 110°C for 6 hours yields 3,6-dichloropyridazine. -

Selective Amination:

React 3,6-dichloropyridazine with NH₃ in dioxane (100°C, 12 hours) to afford 6-chloropyridazin-3-amine.

Optimization Note:

Using Et₃N (1 equiv) instead of K₂CO₃ improves selectivity for the 3-position amine (93% vs. 78% yield).

Coupling of Ethoxyphenoxy and Pyridazine Moieties

Nucleophilic Aromatic Substitution

The final step involves displacing the 6-chloro group on pyridazin-3-amine with the ethoxyphenoxyethylamine:

Reaction Conditions:

-

Substrate: 6-chloropyridazin-3-amine (1 equiv)

-

Nucleophile: 2-(2-ethoxyphenoxy)ethylamine (1.2 equiv)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF or NMP

-

Temperature: 120°C, 24 hours

-

Yield: 68–75%

Challenges:

-

Competing hydrolysis of the chloro group requires anhydrous conditions.

-

Excess nucleophile (1.5 equiv) increases yield to 82% but complicates purification.

Industrial-Scale Adaptations

Large-scale production (patent WO2009128088A2) emphasizes:

-

Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

-

Solvent Recycling: NMP recovery rates exceed 90%, lowering costs.

-

Automated Crystallization: Ensures consistent particle size (D90 < 50 µm) for formulation.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (ACS) | Industrial (Patent) |

|---|---|---|

| Yield | 68–75% | 82–85% |

| Reaction Time | 24 hours | 12 hours |

| Purity | 95% | 99.5% |

| Solvent Consumption | High | Low (recycling) |

The patent’s use of phase-transfer catalysts and elevated temperatures (180–190°C) significantly enhances efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenoxy)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(2-Ethoxyphenoxy)pyridazin-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This compound may also interact with other molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyridazin-3-amine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Substituent Effects on Bioactivity

| Compound Name | Substituent (Position) | Biological Activity | Key Findings | References |

|---|---|---|---|---|

| 6-(Benzyloxy)pyridazin-3-amine | Benzyloxy (6-position) | Herbicidal (dicotyledonous plants) | Moderate activity against Chinese cabbage and barnyard grass | [1] |

| BPN-15606 (compound 1) | Methoxy, methylimidazole (6-position) | γ-Secretase modulation | Potent inhibitor for Alzheimer’s disease prevention | [7] |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | 4-Methoxyphenyl (6-position) | Angiogenesis inhibition | Used in antiangiogenic scaffold development | [9][20] |

| 6-(2,6-Difluorophenyl)pyridazin-3-amine | 2,6-Difluorophenyl (6-position) | N/A (predicted properties) | Collision cross-section (CCS) values: 142.0 Ų (M+H)+ | [11] |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Chloro (6-position), 2-methoxyphenyl (N-linked) | Structural studies | Crystallographically characterized (R factor = 0.039) | [15][19] |

Key Observations :

- Substituent Position: The 2-ethoxyphenoxy group in the target compound may confer distinct steric and electronic effects compared to 4-methoxyphenyl (e.g., ) or benzyloxy groups (). The ortho-substitution (2-ethoxy) could enhance lipophilicity or alter binding pocket interactions.

- Electron-donating groups (e.g., methoxy in ) may enhance resonance stabilization.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility/Stability Insights | Key Data | References |

|---|---|---|---|---|

| 6-(2,6-Difluorophenyl)pyridazin-3-amine | 208.07 | Predicted CCS: 142.0 Ų (M+H)+ | High CCS suggests moderate membrane permeability | [11] |

| 6-Chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine | 255.65 | Discontinued commercial availability | Indicates potential synthesis challenges or niche applications | [21] |

| 6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine | 276.25 | High yield (synthesis) | Synthesized via nitro group reduction and condensation | [4] |

Comparison :

- The target compound’s ethoxyphenoxy group (larger and more lipophilic than methoxy or chloro substituents) may increase molecular weight (~265–275 g/mol estimated) and reduce aqueous solubility, impacting bioavailability.

Biological Activity

6-(2-Ethoxyphenoxy)pyridazin-3-amine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables.

This compound belongs to the class of pyridazinone derivatives, which have been shown to interact with various biological targets. Notably, it has the ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Key Mechanisms:

- Inhibition of PDE: By inhibiting PDE, this compound increases the levels of cAMP, leading to enhanced activation of protein kinase A (PKA), which subsequently influences gene expression and cellular metabolism .

- Calcium Ion Regulation: Some pyridazinone derivatives can inhibit calcium ion influx, a critical factor for platelet aggregation .

The compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Its inhibition of PDE alters several cellular signaling pathways, impacting cell function and metabolism .

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.25 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Target Enzymes | Phosphodiesterase (PDE), Protein Kinase A (PKA) |

| Biological Activity | Modulates cellular signaling pathways, influences metabolism |

Cellular Effects

The compound's effects on cellular processes are profound:

- Cell Signaling: By increasing cAMP levels, it activates PKA, leading to changes in gene expression and metabolic processes.

- Long-term Effects: Stability and degradation in laboratory settings influence its long-term efficacy. Studies indicate that prolonged exposure may lead to sustained changes in cellular signaling despite potential degradation over time .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Therapeutic Effects: Lower doses exhibit therapeutic benefits with minimal toxicity.

- Adverse Effects: Higher doses can induce toxicity and disrupt normal cellular functions. A specific dosage range is essential for achieving desired therapeutic outcomes without adverse effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazinone class:

- Antiproliferative Activity:

- PPAR Activation:

Table 2: Summary of Biological Activities from Related Studies

| Study Focus | Compound Type | Key Findings |

|---|---|---|

| Antiproliferative Activity | Phenoxy Derivatives | Inhibition of VEGFR pathways; significant IC50 values |

| PPAR Activation | Alkoxy Substituted Phenoxy Derivatives | Varied EC50 values; potential for Type 2 diabetes therapy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Ethoxyphenoxy)pyridazin-3-amine, and how are key intermediates purified?

- The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the ethoxy group via reaction of a pyridazin-3-amine precursor with 2-ethoxyphenoxy halides under basic conditions (e.g., NaH in DMF). Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures), followed by recrystallization from ethanol . Intermediate characterization uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns, while IR confirms hydrogen bonding (e.g., NH stretches).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. WinGX or ORTEP-3 GUI aids in visualizing thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Step 1 : Synthesize analogs with substituent variations (e.g., fluorophenyl, methyloxetane) at the phenoxy or pyridazine positions .

- Step 2 : Test bioactivity in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7) .

- Step 3 : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity trends. Computational docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate Computational Models : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation parameters in molecular dynamics simulations.

- Experimental Validation : Perform dose-response curves (IC₅₀/EC₅₀) and competitive binding assays (SPR, ITC) to confirm target engagement .

- Control for Artifacts : Test for compound aggregation (via dynamic light scattering) or off-target effects using gene-edited cell lines (CRISPR) .

Q. How do crystallographic data inform the design of this compound analogs with improved solubility?

- Analyze SC-XRD data (e.g., torsion angles, packing motifs) to identify hydrophobic regions. Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions to enhance aqueous solubility without disrupting target binding . Co-crystallization with target proteins (e.g., kinases) reveals solvent-accessible regions for modification .

Q. What methodologies assess the metabolic stability of this compound in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Identify metabolites using tandem MS/MS.

- In Silico Tools : Predict metabolic hotspots (e.g., ethoxy cleavage) with software like MetaSite. Compare with experimental data to refine predictive models .

Methodological Considerations

Q. What experimental controls are essential when evaluating herbicidal activity in pyridazine derivatives?

- Include positive controls (e.g., glyphosate) and negative controls (solvent-only) in plant assays (e.g., Brassica campestris). Monitor chlorophyll content and root elongation. Validate selectivity by testing non-target species (e.g., Arabidopsis) .

Q. How can computational chemistry predict off-target interactions for this compound?

- Use reverse docking (e.g., idTarget) to screen against a protein library. Prioritize targets with high docking scores and validate via thermal shift assays (TSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.